Cas no 2172466-18-9 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclohexane-1-carboxylic acid)

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclohexane-1-carboxylic acid structure
2172466-18-9 structure
商品名:1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclohexane-1-carboxylic acid
CAS番号:2172466-18-9
MF:C28H34N2O5
メガワット:478.579967975616
CID:5870366
PubChem ID:165810067

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclohexane-1-carboxylic acid
    • 2172466-18-9
    • 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclohexane-1-carboxylic acid
    • EN300-1511588
    • インチ: 1S/C28H34N2O5/c1-27(2,24(31)30-28(25(32)33)14-8-3-9-15-28)16-17-29-26(34)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23H,3,8-9,14-18H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)
    • InChIKey: SNNHIQCMEUJJKI-UHFFFAOYSA-N
    • ほほえんだ: OC(C1(CCCCC1)NC(C(C)(C)CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 478.24677219g/mol
  • どういたいしつりょう: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 753
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.8

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclohexane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1511588-1.0g
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclohexane-1-carboxylic acid
2172466-18-9
1g
$3368.0 2023-06-05
Enamine
EN300-1511588-5000mg
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclohexane-1-carboxylic acid
2172466-18-9
5000mg
$9769.0 2023-09-27
Enamine
EN300-1511588-0.25g
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclohexane-1-carboxylic acid
2172466-18-9
0.25g
$3099.0 2023-06-05
Enamine
EN300-1511588-2.5g
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclohexane-1-carboxylic acid
2172466-18-9
2.5g
$6602.0 2023-06-05
Enamine
EN300-1511588-5.0g
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclohexane-1-carboxylic acid
2172466-18-9
5g
$9769.0 2023-06-05
Enamine
EN300-1511588-100mg
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclohexane-1-carboxylic acid
2172466-18-9
100mg
$2963.0 2023-09-27
Enamine
EN300-1511588-0.1g
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclohexane-1-carboxylic acid
2172466-18-9
0.1g
$2963.0 2023-06-05
Enamine
EN300-1511588-0.05g
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclohexane-1-carboxylic acid
2172466-18-9
0.05g
$2829.0 2023-06-05
Enamine
EN300-1511588-10.0g
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclohexane-1-carboxylic acid
2172466-18-9
10g
$14487.0 2023-06-05
Enamine
EN300-1511588-250mg
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclohexane-1-carboxylic acid
2172466-18-9
250mg
$3099.0 2023-09-27

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclohexane-1-carboxylic acid 関連文献

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclohexane-1-carboxylic acidに関する追加情報

Comprehensive Overview of 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclohexane-1-carboxylic acid (CAS No. 2172466-18-9)

The compound 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclohexane-1-carboxylic acid (CAS No. 2172466-18-9) is a highly specialized peptide synthesis intermediate widely utilized in pharmaceutical research and bioconjugation chemistry. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it invaluable for solid-phase peptide synthesis (SPPS), a technique dominating modern drug discovery pipelines. With the rising demand for precision therapeutics and targeted drug delivery systems, this compound has garnered significant attention in biotech and academic circles.

One of the most searched questions in AI-driven drug discovery platforms revolves around "how to improve peptide stability" and "Fmoc-based protecting group strategies." The Fmoc moiety in this compound addresses these concerns by offering orthogonal deprotection compatibility, a feature critical for synthesizing complex peptides like GLP-1 analogs or cyclic peptide scaffolds. Recent studies highlight its role in developing PD-1/PD-L1 inhibitors, a hot topic in immuno-oncology research.

From a structural perspective, the 2,2-dimethylbutanamido segment enhances steric hindrance, reducing unwanted side reactions during automated peptide synthesis. Meanwhile, the cyclohexane-1-carboxylic acid backbone contributes to conformational rigidity, a property increasingly sought after for oral peptide drug development—a key focus area given the industry's shift toward non-injectable biologics.

Analytical techniques like HPLC-MS and NMR spectroscopy confirm the compound's >98% purity, meeting stringent requirements for GMP-grade peptide production. Its solubility profile in polar aprotic solvents (e.g., DMF, DMSO) aligns with high-throughput screening workflows, answering another frequent query in cheminformatics forums about "solvent compatibility for Fmoc-amino acids."

Environmental considerations are addressed through its green chemistry credentials: the Fmoc group enables mild base deprotection (e.g., piperidine) instead of harsh acids, reducing hazardous waste—a priority for sustainable pharmaceutical manufacturing. This aligns with ESG benchmarks now mandated by regulatory bodies like the FDA and EMA.

In proteomics research, this compound serves as a crosslinker precursor for mass spectrometry-compatible probes, addressing the growing need for "activity-based protein profiling" tools. Its CAS No. 2172466-18-9 is frequently cited in patents covering next-generation ADC (antibody-drug conjugate) linkers, particularly those targeting HER2-positive cancers.

The compound's storage stability (-20°C under argon) and handling protocols are extensively documented, responding to laboratory safety concerns raised in platforms like ResearchGate and PubMed Central. Its lyophilized form ensures long shelf-life, a practical advantage for global supply chains in the post-pandemic era.

Emerging applications include its use in DNA-encoded library (DEL) technology, where its cyclohexane carboxylate moiety improves cell membrane permeability—a recurring challenge discussed in CRISPR-based drug screening literature. This positions CAS 2172466-18-9 as a future-facing building block for personalized medicine initiatives.

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